molecular formula C3H11ClN2 B8664928 N1-Methylethane-1,2-diamine hydrochloride

N1-Methylethane-1,2-diamine hydrochloride

Cat. No.: B8664928
M. Wt: 110.58 g/mol
InChI Key: LCRVIUZAMYNZOC-UHFFFAOYSA-N
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Description

N1-Methylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C3H10N2·HCl. It is a derivative of ethylenediamine, where one of the hydrogen atoms in the ethylenediamine molecule is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Methylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N-methyl-ethylenediamine. The subsequent reaction with hydrochloric acid yields the monohydrochloride salt .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of N-methyl-ethylenediamine. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

N1-Methylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-Methylethane-1,2-diamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its nucleophilicity and alters its reactivity compared to ethylenediamine. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Properties

Molecular Formula

C3H11ClN2

Molecular Weight

110.58 g/mol

IUPAC Name

N'-methylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C3H10N2.ClH/c1-5-3-2-4;/h5H,2-4H2,1H3;1H

InChI Key

LCRVIUZAMYNZOC-UHFFFAOYSA-N

Canonical SMILES

CNCCN.Cl

Origin of Product

United States

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